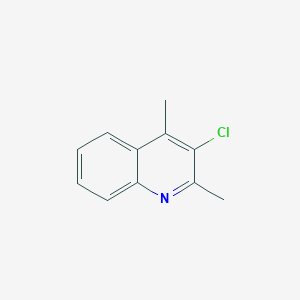
2,4-Dimethyl-3-chloroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-3-chloroquinoline is a useful research compound. Its molecular formula is C11H10ClN and its molecular weight is 191.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Quinoline derivatives, including 2,4-Dimethyl-3-chloroquinoline, have demonstrated significant antimicrobial properties. Research has shown that compounds with a quinoline structure exhibit various biological activities such as:
- Antibacterial : Effective against pathogens like Escherichia coli and Staphylococcus aureus.
- Antifungal : Inhibitory effects on fungi such as Aspergillus niger and Curvularia lunata .
- Antimalarial : Compounds related to quinoline have been pivotal in malaria treatment. For example, derivatives have been synthesized that show potent activity against Plasmodium falciparum, the causative agent of malaria .
Cancer Treatment
The compound's potential in cancer therapy is noteworthy. Several studies have investigated the cytotoxic effects of quinoline derivatives on various cancer cell lines. For instance:
- Breast Cancer : 4-aminoquinoline derivatives have shown effectiveness against breast cancer cell lines MDA-MB 468 and MCF-7 .
- Mechanisms of Action : Research indicates that quinoline compounds can inhibit critical pathways involved in tumor growth and proliferation .
Synthesis and Structural Studies
The synthesis of this compound typically involves several steps to ensure high yield and purity. A common approach includes:
- Condensation Reactions : Utilizing starting materials such as substituted hydrazides and chlorinated quinolines under mild conditions .
- Green Chemistry Approaches : Recent methodologies emphasize environmentally friendly solvents and processes to synthesize quinoline derivatives efficiently .
Agrochemical Applications
Quinoline derivatives are also explored for their herbicidal properties. Research indicates that certain compounds can effectively control unwanted weed species through:
- Selective Herbicidal Activity : Compounds like 2-(2,4-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone demonstrate potent herbicidal effects when applied post-emergence, targeting specific plant species while minimizing damage to crops .
Case Studies and Research Findings
化学反応の分析
Nucleophilic Substitution Reactions
The chlorine atom at position 3 undergoes nucleophilic substitution under basic or acidic conditions, enabling the synthesis of derivatives with amines, azides, and thiols.
Key Examples:
-
Mechanistic Insight: The electron-withdrawing effect of the adjacent methyl groups enhances the electrophilicity of the C-3 chlorine, facilitating SNAr reactions with soft nucleophiles like amines .
Electrophilic Aromatic Substitution (EAS)
The quinoline ring undergoes EAS at positions 5–8, influenced by the directing effects of the methyl and chlorine groups.
Observed Reactions:
-
Nitration: Concentrated HNO₃/H₂SO₄ introduces nitro groups predominantly at position 6 due to meta-directing effects of the chlorine.
-
Sulfonation: Fuming H₂SO₄ yields sulfonic acid derivatives at position 5 or 7 .
Cycloaddition and Heterocycle Formation
The compound serves as a precursor for fused heterocycles via [3+2] or [4+2] cycloadditions.
Notable Syntheses:
-
Pyrrolo[3,4-b]quinolinone: Reaction with formamide and formic acid produces this fused system through imine formation and cyclization .
-
Pyrazoloquinolines: Treatment with hydrazine hydrate followed by condensation with aldehydes (e.g., 2-naphthaldehyde) yields Schiff base-functionalized pyrazoloquinolines .
Example Pathway:
-
Hydrazine addition: Forms 1H-pyrazolo[3,4-b]quinolin-3-amine.
-
Schiff base formation: Reacts with aromatic aldehydes to generate antimicrobial agents .
Reduction and Oxidation Reactions
-
Reduction: LiAlH₄ reduces nitriles (if present) to amines, though this is less relevant for 2,4-dimethyl-3-chloroquinoline itself .
-
Oxidation: H₂O₂/Fe²⁺ systems oxidize methyl groups to carboxylic acids under harsh conditions.
Mechanistic Studies
-
Kinetics: SNAr reactions follow second-order kinetics, with rate constants dependent on solvent polarity .
-
DFT Calculations: Confirm the activation of C-3 for substitution due to resonance stabilization of the transition state by the quinoline ring .
Comparative Reactivity
The reactivity of this compound differs from analogous quinolines:
Experimental Data
Spectral Confirmation:
特性
CAS番号 |
59280-68-1 |
|---|---|
分子式 |
C11H10ClN |
分子量 |
191.65 g/mol |
IUPAC名 |
3-chloro-2,4-dimethylquinoline |
InChI |
InChI=1S/C11H10ClN/c1-7-9-5-3-4-6-10(9)13-8(2)11(7)12/h3-6H,1-2H3 |
InChIキー |
USXXZYDSSGFXFF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















